molecular formula C22H20ClFN4O2 B6585202 3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide CAS No. 1319154-76-1

3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide

Cat. No.: B6585202
CAS No.: 1319154-76-1
M. Wt: 426.9 g/mol
InChI Key: QJQNVDAZZBHDGH-UHFFFAOYSA-N
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Description

"3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide" is a compound of significant interest due to its multifaceted applications in various scientific fields. Its unique molecular structure offers promising potential for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound generally involves a multi-step synthesis. One common route is to start with a piperidine derivative, which is then reacted with a pyrazole intermediate. Chlorination and subsequent reactions with benzamide derivatives yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using efficient reaction conditions to ensure high yield and purity. Common methods include solvent-based reactions with stringent control over temperature and pH levels. Large-scale production also involves continuous flow chemistry to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of reactions including:

  • Oxidation: : It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in an ether solvent.

  • Substitution: : Alkyl halides in the presence of base catalysts.

Major Products:

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Conversion to alcohols or amines.

  • Substitution: : Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

This compound has a wide range of applications:

  • Chemistry: : Used as a reagent in organic synthesis for creating more complex molecules.

  • Biology: : Acts as a probe in biochemical assays to study enzyme interactions.

  • Medicine: : Potentially utilized as a pharmacophore in the design of new therapeutic agents.

  • Industry: : Incorporated in the formulation of specialty chemicals for material science applications.

Comparison with Similar Compounds

  • "3-chloro-N-{1-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide"

  • "N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide"

  • "3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-3-yl}benzamide"

This compound's combination of a piperidine ring, pyrazole core, and benzamide structure makes it unique in its class and enables a variety of scientific inquiries and practical applications.

Properties

IUPAC Name

3-chloro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2/c23-16-3-1-2-15(12-16)21(29)25-18-8-10-28(11-9-18)22(30)20-13-19(26-27-20)14-4-6-17(24)7-5-14/h1-7,12-13,18H,8-11H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQNVDAZZBHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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